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For Immediate Release

Shanghai, China — November 20, 2025 — In the ongoing search for novel antiviral therapies,
the naturally occurring flavonoid Licoisoflavone B has emerged as a promising candidate,
exhibiting potent efficacy against a broad spectrum of influenza viruses. This comparison guide
provides a detailed analysis of Licoisoflavone B's antiviral performance against established
synthetic drugs—~Favipiravir, Oseltamivir, and Ribavirin—supported by experimental data to
inform researchers, scientists, and drug development professionals.

Comparative Antiviral Efficacy

Licoisoflavone B, a flavonoid isolated from licorice root, has demonstrated significant
inhibitory activity against various strains of influenza A and B viruses. Its primary mechanism of
action is the selective targeting and inhibition of the viral RNA-dependent RNA polymerase
(RdRp), a crucial enzyme for viral replication.[1][2] This mode of action is shared with the
synthetic antiviral Favipiravir. In contrast, Oseltamivir acts as a neuraminidase inhibitor,
preventing the release of new virus particles from infected cells, while Ribavirin exhibits a multi-
faceted mechanism that includes RdRp inhibition and lethal mutagenesis.

A key study directly comparing Licoisoflavone B with Favipiravir highlights its competitive and,
in some instances, superior, inhibitory effects against influenza A strains.[3] The following
tables summarize the quantitative data on the antiviral efficacy of Licoisoflavone B and the
compared synthetic drugs.
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Table 1: In Vitro Antiviral Activity of Licoisoflavone B and Favipiravir against Influenza A

effect

Viruses
Time of
Compound  Virus Strain  Cell Line Assay ICs0 (M) Measureme
nt (hpi)
o A/Puerto )
Licoisoflavon ) Luciferase
Rico/8/34 MDCK-Gluc 54 24
eB Assay
(HIN1)
12.1 48
12.4 72
A/Darwin/9/2 Luciferase
MDCK-Gluc 15.3 24
021 (H3N2) Assay
23.0 48
12.4 72
A/Puerto )
o ] Luciferase
Favipiravir Rico/8/34 MDCK-Gluc >50 24
Assay
(H1N1)
>50 48
>50 72
A/Darwin/9/2 Luciferase
MDCK-Gluc >50 24
021 (H3N2) Assay
>50 48
No significant
72

hpi: hours post-infection. Data extracted from a direct comparative study.[3]

Table 2: General In Vitro Efficacy of Licoisoflavone B and Other Synthetic Antivirals against

Influenza Viruses
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) Selectivit
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d Strain (M)
(S)
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Licoisoflav ] MDCK- Luciferase

Rico/8/34 6.7 100-200 14.9-29.9
one B Gluc Assay

(HIN1)
B/Beijing/Z

Not Not
YY- MDCK RT-gPCR N 100-200 N
specified specified

B18/2018
Oseltamivir

Influenza A Plague
Carboxylat MDCK , ~0.0025 >1000 >400,000

(HIN1) Reduction
e
Influenza A Plague

MDCK , ~0.00096 >1000 >1,041,667
(H3N2) Reduction

Plague
InfluenzaB  MDCK ) ~0.06 >1000 >16,667
Reduction
Influenza A 2-32
760 pg/mL
o (HINZ, CPE pg/mL

Ribavirin MDCK ) (3111 ~23-379

H3N2, Reduction (~8.2-131 M)

H5N1) & B pM) H

Note: Data for Oseltamivir and Ribavirin are compiled from various sources and may not be
directly comparable to Licoisoflavone B due to differing experimental conditions.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed
methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to
the host cells (50% Cytotoxic Concentration, CCso), which is essential for calculating the
Selectivity Index (S| = CCso/ICso).
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o Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a
density of approximately 1.5 x 10° cells/mL and incubated for 24 hours to form a confluent
monolayer.[4]

o Compound Treatment: The culture medium is replaced with fresh medium containing serial
dilutions of the test compound (e.g., Licoisoflavone B). A control group with no compound is
also included.

 Incubation: Plates are incubated for a period that mirrors the antiviral assay (e.g., 48-72
hours).

o MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) or a related tetrazolium salt (MTS) is added to each well.

 Incubation and Solubilization: Plates are incubated for a further 2-4 hours, allowing viable
cells to metabolize the MTT/MTS into a colored formazan product. A solubilizing agent (e.g.,
DMSO or SDS) is then added to dissolve the formazan crystals.

o Data Analysis: The absorbance is measured using a microplate reader at a specific
wavelength (e.g., 540 nm). The CCso value is calculated by plotting the percentage of cell
viability against the compound concentration.[5][6]

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral drug that inhibits
the formation of viral plaques by 50% (ICso or ECso).

o Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to a confluent
monolayer.[1][7]

« Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g.,
50-100 plaque-forming units, PFU) for 1 hour at 37°C.[7]

o Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the
cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various
concentrations of the test compound and trypsin (to facilitate viral replication).
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 Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which
are localized areas of cell death caused by viral replication.[1]

e Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formaldehyde) and
stained (e.g., with crystal violet).[7] The plaques appear as clear zones against a stained cell
monolayer. The number of plaques in each well is counted.

o Data Analysis: The percentage of plaque inhibition is calculated for each compound
concentration relative to the virus control (no compound). The ICso value is determined from
the dose-response curve.

Luciferase Reporter Gene Assay for RARp Activity

This assay specifically measures the inhibitory effect of a compound on the influenza virus
RdRp.

o Cell Transfection: Cells (e.g., 293T or MDCK) are co-transfected with plasmids expressing
the components of the influenza virus RNP complex (PB1, PB2, PA, and NP) and a reporter
plasmid.[8][9]

o Reporter Plasmid: The reporter plasmid contains a luciferase gene flanked by the influenza
virus promoter and terminator sequences. The expression of luciferase is therefore
dependent on the activity of the reconstituted viral RARp.[10]

o Compound Treatment: Following transfection, the cells are treated with different
concentrations of the test compound.

 Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for
luciferase expression.

» Luciferase Activity Measurement: Cell lysates are collected, and the luciferase activity is
measured using a luminometer after the addition of a luciferase substrate.

o Data Analysis: The ICso value is calculated as the compound concentration that causes a
50% reduction in luciferase activity compared to the untreated control.

Signaling Pathways and Experimental Workflows
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To visually represent the mechanisms of action and experimental procedures, the following
diagrams are provided in DOT language.
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Figure 1. Mechanism of action of Licoisoflavone B and synthetic antivirals.
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Figure 2: General experimental workflow for determining antiviral efficacy.
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Conclusion

Licoisoflavone B demonstrates potent and broad-spectrum anti-influenza virus activity in vitro,
with a mechanism of action centered on the inhibition of the viral RdRp. Direct comparative
data suggests its efficacy is comparable, and in some aspects superior, to the synthetic RdRp
inhibitor Favipiravir. While further in vivo studies are necessary to fully elucidate its therapeutic
potential, Licoisoflavone B represents a compelling natural compound for the development of
new anti-influenza drugs, offering a valuable alternative to existing synthetic antivirals. Its
distinct chemical scaffold may also prove advantageous in overcoming drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. protocols.io [protocols.io]

2. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA
Polymerase (RdRp) - PubMed [pubmed.ncbi.nim.nih.gov]

» 3. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA
Polymerase (RdRp) - PMC [pmc.ncbi.nlm.nih.gov]

e 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 5. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-
paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. researchgate.net [researchgate.net]

e 7. pubcompare.ai [pubcompare.ai]

¢ 8. researchgate.net [researchgate.net]

¢ 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 10. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay
Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1675299?utm_src=pdf-body
https://www.benchchem.com/product/b1675299?utm_src=pdf-body
https://www.benchchem.com/product/b1675299?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/viral-plaque-assay-bmg3k3yn.pdf
https://pubmed.ncbi.nlm.nih.gov/41012585/
https://pubmed.ncbi.nlm.nih.gov/41012585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12474473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12474473/
https://pdfs.semanticscholar.org/1f52/819f858ab4ffb2e809ffaa8b3c9725fd1f69.pdf
https://pubmed.ncbi.nlm.nih.gov/7989442/
https://pubmed.ncbi.nlm.nih.gov/7989442/
https://www.researchgate.net/figure/Cytotoxicity-of-KS-6469-with-respect-to-MDCK-cells-MDCK-cells-were-exposed-to-different_fig1_336814167
https://www.pubcompare.ai/protocol/qMJU1YwB4C3bMWOewjjO/
https://www.researchgate.net/figure/Luciferase-reporter-assay-for-influenza-viral-polymerase-activity-Polymerase-activities_fig8_24446100
https://pdfs.semanticscholar.org/abc8/d5900cb39bf982a71430f702e4764916088f.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9174941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9174941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9174941/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Licoisoflavone B: A Natural Antiviral Challenger to
Synthetic Drugs in Influenza Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675299#licoisoflavone-b-efficacy-compared-to-
synthetic-antiviral-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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